molecular formula C11H20Cl2N2 B6193812 (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride CAS No. 2679950-33-3

(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride

Cat. No.: B6193812
CAS No.: 2679950-33-3
M. Wt: 251.2
InChI Key:
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Description

(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The dihydrochloride salt is typically crystallized from an aqueous solution to obtain the desired compound in a pure form.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of neurotransmitter analogs and receptor binding assays.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The dimethylamino group enhances its binding affinity to these receptors, modulating their activity and leading to various physiological effects. The compound may also influence intracellular signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyridin-4-amine: Known for its use as a nucleophilic catalyst in organic synthesis.

    4-(Dimethylamino)pyridine: Utilized in acylation reactions and esterifications.

    N,N-Dimethyl enaminones: Serve as building blocks for heterocyclic compounds.

Uniqueness

(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride stands out due to its specific structural features, which confer unique reactivity and binding properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields highlight its significance in scientific research and industrial applications.

Properties

CAS No.

2679950-33-3

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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